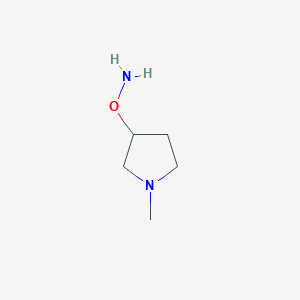

O-(1-methylpyrrolidin-3-yl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

O-(1-methylpyrrolidin-3-yl)hydroxylamine |

InChI |

InChI=1S/C5H12N2O/c1-7-3-2-5(4-7)8-6/h5H,2-4,6H2,1H3 |

InChI Key |

VHYNIMVSQGXABX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)ON |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O 1 Methylpyrrolidin 3 Yl Hydroxylamine

Established Synthetic Routes to the Core Structure

The synthesis of O-(1-methylpyrrolidin-3-yl)hydroxylamine itself is not extensively documented in publicly available literature. However, the synthesis of its immediate precursor, 1-methylpyrrolidin-3-ol, is well-established and provides a logical starting point for accessing the target compound. The conversion of the hydroxyl group of 1-methylpyrrolidin-3-ol to a hydroxylamine (B1172632) functionality can be achieved through established synthetic methodologies.

Multistep Synthesis Approaches

Several multistep synthetic routes have been developed for the preparation of 1-methylpyrrolidin-3-ol, a key intermediate. These methods often start from commercially available and structurally simple precursors.

One common approach involves the cyclization of a linear precursor. For instance, the reaction of 1,4-dichloro-2-butanol (B1583527) with an aqueous solution of monomethylamine under elevated temperature and pressure leads to the formation of the 1-methylpyrrolidine (B122478) ring. Subsequent workup and purification by vacuum distillation yield 1-methyl-3-pyrrolidinol (B22934). google.com Another reported method starts from 1,2,4-butanetriol, which undergoes chlorination followed by cyclization with methylamine (B109427) to afford the desired product. google.com

A different strategy employs malic acid as a starting material. The reaction of malic acid with an aqueous solution of methylamine, followed by a ring-closing reaction, produces an intermediate compound that can be reduced to 1-methyl-3-pyrrolidinol. google.com This method highlights the versatility of using readily available chiral precursors to potentially access stereochemically defined products.

A patented industrial-scale preparation involves the reaction of pyrrolidin-3-ol with formaldehyde (B43269) and hydrogen in the presence of a metal catalyst, such as platinum on carbon. researchgate.net This process directly introduces the methyl group onto the nitrogen atom of the pyrrolidine (B122466) ring.

A summary of a representative multistep synthesis is presented in the table below:

| Starting Material | Key Steps | Product |

| 1,4-dichloro-2-butanol | Reaction with aqueous methylamine, Cyclization | 1-methyl-3-pyrrolidinol |

| 1,2,4-butanetriol | Chlorination, Cyclization with methylamine | 1-methyl-3-pyrrolidinol |

| Malic acid | Reaction with aqueous methylamine, Cyclization, Reduction | 1-methyl-3-pyrrolidinol |

| Pyrrolidin-3-ol | Reaction with formaldehyde and hydrogen, Metal catalysis | 1-methyl-3-pyrrolidinol |

Stereoselective Synthesis Techniques

The synthesis of enantiomerically pure forms of 1-methylpyrrolidin-3-ol is of significant interest, particularly for applications in medicinal chemistry. Stereoselective methods often employ chiral starting materials or chiral catalysts to control the stereochemistry of the final product.

For example, the synthesis of (3R)-1-methylpyrrolidin-3-ol can be achieved starting from (R)-(-)-malic acid. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the product. Similarly, (3S)-1-methylpyrrolidin-3-ol can be prepared from (S)-3-hydroxypyrrolidine through reductive amination with formaldehyde in the presence of a palladium on carbon catalyst. researchgate.net

Another stereoselective approach involves the asymmetric reduction of a prochiral ketone precursor. While not directly applied to 1-methylpyrrolidin-3-one (B1295487) in the reviewed literature, this is a common strategy for establishing chiral centers in cyclic systems.

The conversion of the chiral 1-methylpyrrolidin-3-ol to this compound can be accomplished using methods that preserve the stereocenter. A well-established method for such a transformation is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a variety of functional groups with inversion of stereochemistry. In this context, reacting 1-methylpyrrolidin-3-ol with an N-hydroxyphthalimide under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) would yield an N-alkoxyphthalimide intermediate. Subsequent removal of the phthalimide (B116566) protecting group, typically with hydrazine (B178648) or another mild nucleophile, would afford the desired this compound with inverted stereochemistry at the C3 position of the pyrrolidine ring. organic-chemistry.org

Derivatization Strategies of the Hydroxylamine Moiety

The hydroxylamine functional group in this compound is a versatile handle for further chemical modifications. Both the oxygen and nitrogen atoms can participate in various reactions, allowing for the synthesis of a diverse range of derivatives. While specific research on the derivatization of this compound is limited, general principles of hydroxylamine chemistry can be applied to predict its reactivity.

O-Alkylation and N-Alkylation Reactions

The alkylation of hydroxylamines can occur at either the oxygen or the nitrogen atom, and the selectivity often depends on the reaction conditions and the nature of the substituents.

O-Alkylation: Direct O-alkylation of a free hydroxylamine requires a strong base to deprotonate the hydroxyl group, making the oxygen a more potent nucleophile. chemrxiv.org However, a more common strategy involves the O-alkylation of an N-protected hydroxylamine derivative, followed by deprotection. chemrxiv.org For this compound, which is already O-alkylated, further O-alkylation is not a relevant transformation.

N-Alkylation: The nitrogen atom of O-alkylhydroxylamines is nucleophilic and can react with alkylating agents, such as alkyl halides, to form N-alkylated products. ethz.chresearchgate.net The reaction of this compound with an alkyl halide would be expected to yield a quaternary ammonium (B1175870) salt, given that the pyrrolidine nitrogen is already a tertiary amine. Alternatively, if the starting hydroxylamine is not N-methylated at the pyrrolidine ring, N-alkylation could occur at the hydroxylamine nitrogen. The selectivity between N-alkylation at the pyrrolidine nitrogen versus the hydroxylamine nitrogen would depend on their relative basicities and steric hindrance.

Formation of Oxime Derivatives

O-substituted hydroxylamines readily react with aldehydes and ketones to form oxime ethers. doubtnut.comnih.gov This reaction is a condensation reaction where the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with an aldehyde or a ketone would lead to the formation of an O-(1-methylpyrrolidin-3-yl)oxime. The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the oxime ether. doubtnut.com These reactions are often carried out under mildly acidic or basic conditions to facilitate the dehydration step. doubtnut.com

The table below illustrates the expected products from the reaction of this compound with representative carbonyl compounds.

| Carbonyl Compound | Product |

| Acetaldehyde | Acetaldehyde O-(1-methylpyrrolidin-3-yl)oxime |

| Acetone | Acetone O-(1-methylpyrrolidin-3-yl)oxime |

| Benzaldehyde | Benzaldehyde O-(1-methylpyrrolidin-3-yl)oxime |

Nucleophilic Addition Reactions

The nitrogen atom of O-alkylhydroxylamines can act as a nucleophile and participate in addition reactions to various electrophiles.

One important class of reactions is the nucleophilic addition to carbonyl compounds, as discussed in the formation of oximes. Beyond simple condensation, the hydroxylamine moiety can participate in more complex cascade reactions.

Furthermore, the nitrogen atom can add to other electrophilic systems. For instance, N-alkylhydroxylamines have been shown to react with chiral enoate esters in a cycloaddition-like process to form isoxazolidinones. nih.gov While this specific reaction might be more relevant for N-unsubstituted or N-acyl hydroxylamines, it highlights the potential for this compound to act as a nucleophile in conjugate addition reactions to Michael acceptors.

The nucleophilicity of the hydroxylamine nitrogen can also be utilized in transition-metal-catalyzed reactions. For example, hydroxylamines can act as nucleophiles in palladium-catalyzed allylic substitution reactions, leading to the formation of N-allylated products. organic-chemistry.orgacs.org In such a reaction, this compound would be expected to add to an allylic substrate, forming a new C-N bond.

Chemical Modifications of the N-methylpyrrolidine Ring

The N-methylpyrrolidine ring of this compound presents several avenues for chemical modification, allowing for the introduction of various functional groups and structural alterations. These modifications can significantly influence the molecule's physicochemical properties and biological activity.

Functionalization at Specific Ring Positions

The functionalization of the pyrrolidine ring at positions other than the hydroxylamine-bearing C3 is a key strategy for creating analogues of this compound. While direct functionalization of the pre-formed ring can be challenging, synthetic strategies often involve the use of substituted precursors to build the desired pyrrolidine scaffold.

Research on related pyrrolidine structures demonstrates that the introduction of substituents at various positions can profoundly impact molecular properties. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position (analogous to the hydroxylamine position in the title compound) and meta-substituted aryl groups on the nitrogen were shown to enhance biological potency and reduce susceptibility to efflux by P-glycoprotein. nih.gov This highlights the importance of substituent placement in tuning molecular characteristics.

The stereochemistry of the substituents is also a critical factor. The non-planar, "puckered" nature of the pyrrolidine ring leads to the possibility of various stereoisomers, each with a unique three-dimensional arrangement. nih.gov The spatial orientation of substituents can dictate the binding mode of the molecule to biological targets. nih.gov For example, in certain RORγt inhibitors, a cis-configuration of substituents on the pyrrolidine ring was found to be crucial for activity, as it forces two phenyl rings into a favorable face-to-face stacking arrangement. nih.gov Transposition of a methyl group from the C3 to the C4 position in this system resulted in a loss of potency, underscoring the high degree of stereochemical control required for specific biological interactions. nih.gov

A summary of key findings on the influence of substituent position and stereochemistry in related pyrrolidine systems is presented below:

| Ring Position | Substituent Type | Observed Effect | Reference |

| C3 | Fluorophenyl | Enhanced in vitro potency and reduced P-gp efflux | nih.gov |

| Nitrogen | Meta-substituted aryl | Improved biological activity | nih.gov |

| C3 vs. C4 | Methyl group transposition | Loss of RORγt potency | nih.gov |

Ring-Opening and Ring-Closing Reactions Involving the Pyrrolidine Core

The pyrrolidine ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. For instance, the related compound N-methyl-2-pyrrolidone (NMP), a lactam, can undergo hydrolysis of the amide bond, leading to ring cleavage to form N-methyl-4-aminobutanoic acid (NM4ABA). researchgate.netnih.gov This reaction can occur under both acidic and alkaline conditions. researchgate.net While this compound lacks the carbonyl group of NMP, strong acidic or oxidative conditions could potentially lead to the cleavage of the C-N or C-C bonds of the pyrrolidine ring.

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidine scaffold itself. A common and powerful method for constructing the pyrrolidine ring is through 1,3-dipolar cycloaddition reactions. nih.gov This approach typically involves the reaction of an azomethine ylide, a nitrogen-based 1,3-dipole, with an alkene (dipolarophile). nih.gov The regio- and stereoselectivity of this reaction are influenced by the nature of both the dipole and the dipolarophile. nih.gov For example, a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus were synthesized via a 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl acrylate (B77674) in the presence of trifluoroacetic acid. nih.gov

Catalytic Approaches in Synthesis and Transformation

Catalysis plays a pivotal role in the synthesis and transformation of pyrrolidine derivatives, offering efficient and selective methods for bond formation and functional group manipulation. Both transition-metal catalysis and organocatalysis have been extensively applied in this context.

Transition-Metal Catalyzed Reactions

Transition-metal catalysts are widely employed in the synthesis of pyrrolidines. Copper(I) salts, for instance, can catalyze a three-component assembly reaction between an α-diazo ester, an imine, and an alkene or alkyne to produce substituted pyrrolidines with high yields and good to excellent diastereoselectivities. capes.gov.br This reaction is thought to proceed through the formation of a transient azomethine ylide generated from the decomposition of the diazo compound in the presence of the imine. capes.gov.br

Palladium-catalyzed reactions are also prominent in pyrrolidine synthesis. For example, palladium(II) acetate (B1210297) in the presence of triphenylphosphine (B44618) can catalyze the cyclization of certain unsaturated amines to form substituted pyrrolidines. acs.org Rhodium complexes have also been shown to catalyze the cyclization of unsaturated amines to yield pyrrolidines and pyrrolidinones. acs.org Furthermore, rhodium and zinc catalysts can be used for the synthesis of pyrroles from dienyl azides, which are structurally related to pyrrolidines. organic-chemistry.org

A summary of transition-metal catalyzed reactions for pyrrolidine synthesis is provided below:

| Catalyst | Reactants | Product | Reference |

| Copper(I) salts | α-diazo ester, imine, alkene/alkyne | Substituted pyrrolidine | capes.gov.br |

| Palladium(II) acetate/triphenylphosphine | Unsaturated amines | Substituted pyrrolidine | acs.org |

| Rhodium complexes | Unsaturated amines | Pyrrolidine/Pyrrolidinone | acs.org |

| Rhodium/Zinc catalysts | Dienyl azides | Pyrrole | organic-chemistry.org |

Organocatalytic Methodologies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the enantioselective synthesis of pyrrolidines. beilstein-journals.orgbenthamdirect.combohrium.com The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, such as proline and its derivatives. beilstein-journals.org These catalysts can activate substrates through the formation of enamines or iminium ions.

The Michael addition of aldehydes to nitroolefins, for example, can be effectively catalyzed by pyrrolidine-based organocatalysts, yielding products with high enantioselectivities. beilstein-journals.org Cycloaddition reactions of azomethine ylides are another area where organocatalysis has been successfully applied to provide chiral pyrrolidines. ingentaconnect.com Various classes of organocatalysts, including prolines, phosphoric acids, and thioureas, have been used to promote these reactions, often with good yields and high levels of stereoselectivity. ingentaconnect.com These catalysts can operate by activating either the 1,3-dipole (imine), the dipolarophile (alkene), or both simultaneously. ingentaconnect.com

The development of organocatalytic methods provides a valuable alternative to metal-catalyzed processes, often with the advantages of lower toxicity, ready availability of catalysts, and operational simplicity. benthamdirect.combohrium.com

Reaction Mechanisms and Mechanistic Investigations Involving O 1 Methylpyrrolidin 3 Yl Hydroxylamine

Elucidation of Key Reaction Pathways

The reactivity of O-(1-methylpyrrolidin-3-yl)hydroxylamine is dictated by the interplay of the nucleophilic nitrogen of the hydroxylamine (B1172632) moiety, the N-O single bond, and the stereoelectronic properties of the N-methylpyrrolidine ring. Reactions involving this compound could proceed through several distinct pathways.

In many reactions, particularly cycloadditions and rearrangements, the distinction between a concerted (single-step) and a stepwise mechanism is fundamental. For O-substituted hydroxylamines, this is particularly relevant in reactions such as nih.govnih.gov-sigmatropic rearrangements. While no specific studies on this compound have been reported, related O-vinyl or O-allyl hydroxylamines are known to undergo such rearrangements.

A concerted mechanism would involve a single, cyclic transition state where bond breaking and bond-forming occur simultaneously. In contrast, a stepwise mechanism would proceed through one or more intermediates. For instance, in a potential reaction with an electrophile, the initial nucleophilic attack by the hydroxylamine nitrogen could lead to a discrete intermediate, which then undergoes further transformation. The preference for a concerted versus a stepwise pathway is often influenced by the stability of any potential intermediates and the stereoelectronic demands of the transition state.

The relatively weak N-O bond in hydroxylamine derivatives makes them potential precursors for nitrogen-centered radicals. nih.gov Homolytic cleavage of the N-O bond, which can be initiated by light, heat, or a radical initiator, would generate an aminyl radical and an oxygen-centered radical. Hydroxylamine derivatives have been successfully utilized as nitrogen-radical precursors in visible-light photochemistry. nih.gov

In the context of this compound, the formation of a 1-methylpyrrolidin-3-yloxy radical and an amino radical could initiate a variety of radical chain reactions. These radical intermediates could participate in hydrogen atom abstraction, addition to unsaturated systems, or cyclization reactions. The presence of transition-metal catalysts can also promote single-electron transfer (SET) processes, leading to the formation of radical ions and subsequent radical pathways. researchgate.net

Kinetic and Thermodynamic Analyses of Transformations

A quantitative understanding of the reactions of this compound requires kinetic and thermodynamic data. In the absence of specific experimental values for this compound, we can discuss the factors that would theoretically govern these parameters and provide illustrative data based on similar systems.

Kinetic control versus thermodynamic control would be a key consideration in reactions where multiple products are possible. The reaction temperature, solvent, and nature of the reagents would influence the relative rates of competing pathways. For example, a rapid, kinetically controlled reaction at low temperature might favor one isomer, while a thermodynamically controlled reaction at higher temperature would lead to the most stable product.

The table below presents hypothetical kinetic and thermodynamic data for a representative reaction of an O-alkylhydroxylamine, illustrating the type of information that would be sought in experimental studies of this compound.

| Reaction Parameter | Hypothetical Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 80-120 kJ/mol | Indicates the energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -40 to -80 kJ/mol | A negative value suggests an exothermic reaction. |

| Entropy of Reaction (ΔS) | -50 to -100 J/(mol·K) | A negative value often indicates a decrease in disorder, common in addition or cyclization reactions. |

| Rate Constant (k) at 298 K | 10-4 to 10-2 M-1s-1 | Quantifies the rate of the reaction under specific conditions. |

Stereochemical Outcomes and Control in Reactions

The pyrrolidine (B122466) ring in this compound contains a stereocenter at the C3 position (assuming the compound is not used as a racemate). The stereochemistry of this center will have a significant influence on the outcome of reactions at the hydroxylamine moiety or at the ring itself.

Reactions involving the hydroxylamine group could be subject to diastereoselective control due to the chiral environment created by the pyrrolidine ring. The approach of a reagent to the nitrogen or oxygen of the hydroxylamine could be sterically hindered by the pseudoaxial or pseudoequatorial disposition of the substituents on the pyrrolidine ring. This can lead to the preferential formation of one diastereomer over another.

Furthermore, reactions that involve the formation of new stereocenters on the pyrrolidine ring, such as addition reactions to a pyrroline (B1223166) derived from the starting material, would also be influenced by the existing stereocenter. For example, in a catalytic hydrogenation of a double bond introduced into the ring, the catalyst would likely coordinate to the less sterically hindered face of the molecule, leading to a specific diastereomer of the product. The stereoselective synthesis of substituted pyrrolidines is a well-developed field, and these principles would apply to reactions involving this compound. acs.org

The table below summarizes the potential stereochemical outcomes in reactions of a chiral, non-racemic this compound.

| Reaction Type | Controlling Factor | Expected Outcome |

|---|---|---|

| Nucleophilic attack on an achiral electrophile | Steric hindrance from the pyrrolidine ring | Potential for diastereoselectivity |

| Reaction with a chiral reagent | Matched/mismatched interactions between chiral centers | Diastereomeric product ratio dependent on reagent chirality |

| Addition to a double bond on the pyrrolidine ring | Facial selectivity guided by the existing stereocenter | High diastereoselectivity possible |

Computational and Theoretical Studies of O 1 Methylpyrrolidin 3 Yl Hydroxylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a compound like O-(1-methylpyrrolidin-3-yl)hydroxylamine, methods such as Density Functional Theory (DFT) would be employed to investigate its electronic structure. rroij.com These calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic characteristics.

DFT calculations could determine the molecule's optimized geometry, bond lengths, and bond angles. Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into its chemical reactivity. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability.

Illustrative Data from Quantum Chemical Calculations:

| Property | Calculated Value |

| Energy of HOMO | Value in eV |

| Energy of LUMO | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| NBO Charge on N1 (pyrrolidine) | Value in e |

| NBO Charge on O (hydroxylamine) | Value in e |

This table is illustrative and shows the type of data that would be generated from quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the behavior of this compound over time. nih.gov These methods are particularly useful for exploring the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govprotheragen.ai

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior. nih.gov For this compound, MD simulations could reveal the preferred conformations of the pyrrolidine (B122466) ring and the orientation of the hydroxylamine (B1172632) group. protheragen.ai

These simulations are also critical in drug discovery for understanding how a small molecule like this compound might interact with a protein target. quantumgrad.com By simulating the molecule in a solvated environment, researchers can gain insights into its solvation properties and how it might present itself for binding to a receptor. protheragen.ai

In Silico Prediction of Reactivity and Selectivity

In silico methods for predicting reactivity and selectivity are essential for assessing the chemical behavior of a molecule without the need for extensive experimental work. nih.gov These methods often rely on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or physicochemical properties with its reactivity. youtube.com

For this compound, computational tools could be used to predict its potential reactivity in various chemical reactions. This could involve identifying potential sites of electrophilic or nucleophilic attack based on the calculated electronic properties, such as the distribution of electrostatic potential. tandfonline.com Structural alerts, which are specific molecular substructures known to be associated with certain types of reactivity or toxicity, could also be identified. tandfonline.com

Predicting the selectivity of its reactions, for instance, in acylation or alkylation at the hydroxylamine nitrogen versus the pyrrolidine nitrogen, could be achieved by calculating the activation energies for different reaction pathways using quantum chemical methods. quantumgrad.com This allows for a theoretical assessment of which reaction is more likely to occur.

Conformational Analysis and Spectroscopic Property Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. numberanalytics.comlumenlearning.com For a flexible molecule like this compound, which contains a five-membered ring and a rotatable bond between the ring and the hydroxylamine group, understanding its conformational preferences is crucial. lumenlearning.comnumberanalytics.com

Theoretical calculations can be used to map the potential energy surface of the molecule as a function of key dihedral angles. auremn.org.br This allows for the identification of the most stable conformers and the energy barriers between them. auremn.org.br

Furthermore, computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and conformation. rroij.com For example, theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra and the vibrational frequencies in Infrared (IR) spectra for different conformers. auremn.org.br Similarly, the electronic transitions observed in UV-Vis spectroscopy can be calculated to aid in the interpretation of experimental spectra. rsc.org

Illustrative Predicted Spectroscopic Data:

| Conformer | Predicted ¹H NMR Shift (ppm) of CH-O | Predicted ¹³C NMR Shift (ppm) of CH-O | Predicted IR Frequency (cm⁻¹) of N-O Stretch |

| Conformer A | Value | Value | Value |

| Conformer B | Value | Value | Value |

| Conformer C | Value | Value | Value |

This table is for illustrative purposes to show how predicted spectroscopic data for different conformers would be presented.

Preclinical Biological Investigations and Mechanistic Pharmacological Studies of O 1 Methylpyrrolidin 3 Yl Hydroxylamine Derivatives

Target Identification and Validation in Preclinical Models

The initial stages of drug discovery for compounds like O-(1-methylpyrrolidin-3-yl)hydroxylamine derivatives would involve identifying and validating their molecular targets. This process typically includes assessing their interactions with enzymes and receptors.

Derivatives containing the pyrrolidine (B122466) or hydroxylamine (B1172632) motif have shown significant activity as enzyme inhibitors across various enzyme classes.

One relevant example involves 3-methylenepyrrolidine formyl hydroxyamino derivatives, which have been designed and synthesized as novel inhibitors of peptide deformylase (PDF). nih.gov This enzyme is crucial for bacterial protein synthesis, making it an attractive target for new antibacterial agents. Many of these derivatives demonstrated potent in vitro antibacterial activity, including against drug-resistant strains such as MRSA and PRSP. nih.gov

A review of pyrrolidine-based compounds highlights their diverse enzyme inhibitory profiles. frontiersin.orgua.es For instance, certain pyrrolidine derivatives have been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, with IC50 values in the micromolar range. frontiersin.org Another study detailed pyrrolidine hybrids as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades fatty acid ethanolamides. frontiersin.orgua.es The hydroxylamine functional group itself is known to inactivate or inhibit a number of cellular enzymes. nih.gov

The table below summarizes the enzymatic inhibitory activity of various pyrrolidine derivatives, illustrating the potential for this class of compounds.

| Compound Class | Target Enzyme | Activity/Potency | Reference |

| 3-methylenepyrrolidine formyl hydroxyamino derivatives | Peptide Deformylase (PDF) | Potent antibacterial activity | nih.gov |

| Pyrrolidine derivatives with 4-trifluorophenyl substitution | Dipeptidyl Peptidase-IV (DPP-IV) | IC50: 11.32 ± 1.59 μM | frontiersin.org |

| Pyrrolidine amide derivatives | N-acylethanolamine acid amidase (NAAA) | Effective inhibitors | frontiersin.orgua.es |

No specific receptor binding studies for this compound or its direct derivatives were identified in the performed search.

Cellular Mechanisms of Action in In Vitro Systems

Understanding how these compounds affect cellular functions provides insight into their therapeutic potential.

Pyrrolidine-containing molecules have been shown to modulate key cellular signaling pathways. For instance, certain pyrrolo[3,4-c]pyridine derivatives act as inhibitors of PI3Kγ, a kinase involved in cellular growth and proliferation, and were shown to inhibit monocyte chemotaxis. mdpi.com This suggests that derivatives of the pyrrolidine scaffold could have applications in oncology and inflammatory diseases. mdpi.com

The hydroxylamine moiety can also be incorporated into probes to study cellular pathways. For example, a methyl N,O-hydroxylamine linker was attached to a muramyl dipeptide (MDP), a component of the bacterial cell wall. scispace.com This modified MDP was able to stimulate an immune response through the Nod2-dependent NF-κB signaling pathway, demonstrating that the hydroxylamine linker did not abrogate its biological activity and could be used to probe this innate immune pathway. scispace.com

The impact of pyrrolidine derivatives on fundamental cellular processes like proliferation and apoptosis is an area of active investigation. A study on spiro[pyrrolidine-3,3-oxindoles] found that several compounds in this class could inhibit the growth of the human breast cancer cell line MCF-7 by inducing apoptotic cell death, with EC50 values in the low micromolar range. nih.gov Chemical proteomics identified histone deacetylase 2 (HDAC2) and prohibitin-2 (PHB2) as potential targets mediating this effect. nih.gov

Another study reported that certain pyrrolidine-substituted carbazole (B46965) derivatives exhibited antiproliferative effects against HT-29 (colon cancer) and SH-SY5Y (neuroblastoma) cell lines. frontiersin.orgua.es Halogen-substituted pyrrolidines, in particular, were found to be more active, and the mode of cell death was identified as apoptosis, mediated by the activation of caspase-3. ua.es

The table below presents findings on the cellular effects of different pyrrolidine-based compounds.

| Compound Class | Cell Line(s) | Observed Effect | Potential Target/Pathway | Reference |

| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (breast cancer) | Inhibition of growth, induction of apoptosis | HDAC2, PHB2 | nih.gov |

| Pyrrolidine-substituted carbazole derivatives | HT-29 (colon), SH-SY5Y (neuroblastoma) | Antiproliferative effect | Not specified | frontiersin.orgua.es |

| Halogen-substituted pyrrolidines | Not specified | Apoptosis mediated by caspase-3 activation | Caspase-3 | ua.es |

In Vivo Preclinical Pharmacological Investigations (Focus on Mechanistic Endpoints)

Translating in vitro findings into in vivo models is a critical step. While no in vivo mechanistic studies for this compound derivatives were found, research on related compounds provides a template for such investigations.

For example, a study on newly synthesized pyrrolidine derivatives involved in vivo screening for analgesic and anti-inflammatory activity in animal models. nih.gov The study aimed to correlate these effects with the computational docking of the compounds to cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov The results indicated that two compounds, A-1 and A-4, exhibited the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as leads for NSAID development. nih.gov

Another example is the evaluation of 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which were found to effectively reduce blood glucose levels in vivo by stimulating glucose uptake into muscle and fat cells, without altering insulin (B600854) concentrations. mdpi.com Such studies focusing on mechanistic endpoints are essential to validate the therapeutic hypothesis for a new chemical entity.

Investigation of Biochemical Markers in Animal Models

There is no publicly available research detailing the investigation of biochemical markers in animal models following the administration of this compound or its derivatives. Studies that would typically assess the impact on enzymes, hormones, or other biomarkers to elucidate a mechanism of action have not been published for this specific compound.

Analysis of Molecular and Cellular Responses in Tissues

Similarly, a review of scientific literature and patent databases did not yield any studies concerning the analysis of molecular and cellular responses in tissues to this compound. Consequently, information regarding its effects on gene expression, protein activation, or cellular signaling pathways is not available.

Structure-Activity Relationship (SAR) Studies for Biological Function

The absence of biological activity data for a series of this compound derivatives prevents any discussion of their structure-activity relationships.

Correlation of Structural Features with Specific Biological Interactions

No information exists in the public domain that correlates the structural features of this compound or its analogues with specific biological interactions. Such studies would require a series of related compounds with corresponding biological data, which are not available.

Design Principles for Enhanced Molecular Specificity

Without a known biological target or a set of active compounds, the design principles for enhancing the molecular specificity of this compound derivatives cannot be determined.

Advanced Analytical Methodologies for Research on O 1 Methylpyrrolidin 3 Yl Hydroxylamine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide unparalleled insight into the molecular structure and bonding of O-(1-methylpyrrolidin-3-yl)hydroxylamine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR analysis of the pyrrolidine (B122466) ring, the protons are diastereotopic, which can lead to complex splitting patterns. psu.edu The environment of each proton is unique, resulting in distinct chemical shifts. For instance, the protons on the carbons adjacent to the nitrogen atom (C2 and C5) are expected to appear at a different chemical shift than the protons on the carbon bearing the hydroxylamine (B1172632) group (C3) and the other carbon of the ring (C4). The methyl group attached to the nitrogen would appear as a singlet.

¹³C NMR provides complementary information, with distinct signals expected for each carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent atoms, particularly the nitrogen and oxygen atoms. The carbon atoms of the pyrrolidine ring typically appear in a specific region of the spectrum. chemicalbook.comspectrabase.com

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. For example, an HMBC experiment would show correlations between the protons of the methyl group and the C2 and C5 carbons of the pyrrolidine ring, confirming the N-methyl substitution. The conformation of the pyrrolidine ring, which can exist in puckered forms, can also be investigated using NMR by analyzing vicinal coupling constants. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts are based on the analysis of similar pyrrolidine derivatives and general NMR principles.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | 2.2 - 2.5 | Singlet | |

| H2, H5 | 2.5 - 3.2 | Multiplet | Protons on carbons adjacent to the nitrogen. |

| H3 | 3.8 - 4.2 | Multiplet | Proton on the carbon attached to the -ONH₂ group. |

| H4 | 1.8 - 2.4 | Multiplet | |

| -ONH₂ | 5.0 - 6.0 | Broad Singlet | Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on the analysis of similar pyrrolidine derivatives and general NMR principles.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 40 - 45 |

| C2, C5 | 55 - 65 |

| C3 | 75 - 85 |

| C4 | 30 - 40 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic separation method such as HPLC or GC, it provides a highly sensitive and selective analytical tool. nih.govnih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for N-methylpyrrolidine derivatives involves the loss of groups attached to the ring and the cleavage of the ring itself. chemicalbook.com

Key fragmentation pathways for this compound would be expected to include:

Loss of the hydroxylamine group (-ONH₂): This would result in a significant fragment ion.

Cleavage of the N-methyl group (-CH₃): This would lead to a fragment ion corresponding to the demethylated pyrrolidine ring.

Ring opening and subsequent fragmentation: This can lead to a variety of smaller fragment ions.

Tandem mass spectrometry (MS/MS) would be particularly useful for a detailed fragmentation pathway analysis. fda.gov In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. This provides a detailed fingerprint of the molecule's structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 116 | [M]⁺ | Molecular Ion |

| 84 | [M - ONH₂]⁺ | Loss of the hydroxylamine group. |

| 101 | [M - CH₃]⁺ | Loss of the N-methyl group. |

| 57 | [C₄H₇]⁺ | Fragment from pyrrolidine ring cleavage. |

| 42 | [C₂H₄N]⁺ | Common fragment in N-methylpyrrolidines. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The functional groups present in this compound, such as N-H, O-H, C-H, C-N, and C-O bonds, will have characteristic absorption or scattering frequencies.

The IR spectrum would be expected to show characteristic absorption bands for the following vibrational modes:

N-H stretching: In the region of 3200-3400 cm⁻¹, characteristic of the -NH₂ group of the hydroxylamine moiety.

O-H stretching: If any residual water is present or if the compound forms hydrogen bonds, a broad band may be observed in the 3200-3600 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group would appear in the 2850-3000 cm⁻¹ range.

N-H bending: Around 1590-1650 cm⁻¹.

C-O stretching: In the 1000-1250 cm⁻¹ region.

C-N stretching: In the 1000-1200 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum. ornl.gov The N-O stretching vibration, for example, would be observable in the Raman spectrum. Computational methods can be used to predict the vibrational frequencies and to aid in the assignment of the experimental spectra. nih.govnih.gov

Chromatographic and Separation Techniques for Research Applications

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and reaction progress.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. orientjchem.org For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method.

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) would be used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape. humanjournals.comresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

HPLC can be used to:

Determine the purity of a sample: By separating the target compound from any impurities or byproducts.

Monitor the progress of a chemical reaction: By taking aliquots from the reaction mixture at different time points and analyzing the relative amounts of starting materials, intermediates, and products.

Isolate and purify the compound: Preparative HPLC can be used to obtain a highly pure sample of this compound for further studies.

Detection is typically achieved using a UV detector, although a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be used if the compound has a weak or no UV chromophore. Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical tool for both separation and identification. nih.govresearchgate.net

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net Due to the polar nature and low volatility of this compound, direct analysis by GC may be challenging. However, it can be made amenable to GC analysis through derivatization.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For a hydroxylamine, a common derivatization strategy is to react it with an acetylating agent, such as acetic anhydride, to form a more volatile diacetyl derivative. nih.gov Another approach could be silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. rsc.org

Once derivatized, the compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS is particularly powerful as it provides both retention time information for quantification and a mass spectrum for identification. nih.govuliege.be

The use of GC would be particularly relevant for detecting and quantifying trace amounts of the compound or for analyzing it in complex matrices where the selectivity of GC is advantageous.

Crystallographic Studies for Absolute Stereochemistry and Conformation

As of the latest available data, there are no published crystallographic studies for this compound. Therefore, no data tables containing crystallographic parameters can be provided.

Applications and Emerging Roles of O 1 Methylpyrrolidin 3 Yl Hydroxylamine in Chemical Research

As Building Blocks for Complex Molecule Synthesis

The inherent structural and reactive properties of O-(1-methylpyrrolidin-3-yl)hydroxylamine make it a valuable building block in the synthesis of more complex molecules. The presence of the pyrrolidine (B122466) ring, a common motif in many biologically active compounds, combined with the versatile hydroxylamine (B1172632) functionality, provides chemists with a powerful tool for molecular construction. The hydroxylamine group can participate in a variety of chemical transformations, including the formation of oximes, amides, and other nitrogen-containing linkages, which are crucial for assembling intricate molecular frameworks.

One of the key advantages of using this compound is the ability to introduce the 1-methylpyrrolidin-3-yl moiety into a target molecule. This saturated heterocyclic system is a key pharmacophore in numerous pharmaceutical agents. The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a critical intermediate for the antibiotic premafloxacin, highlights the importance of the substituted pyrrolidine core in medicinal chemistry. nih.gov While this example does not directly involve the hydroxylamine derivative, it underscores the value of the pyrrolidine scaffold that this compound can provide. The synthesis of this specific hydroxylamine would likely start from a precursor like 1-methyl-3-pyrrolidinol (B22934), which can be prepared through various synthetic routes.

The application of similar hydroxylamine-containing building blocks in the synthesis of peptidoglycan (PG) derivatives further illustrates the potential of this compound. In these studies, methyl N,O-hydroxylamine linkers are used to functionalize muramyl dipeptide (MDP), demonstrating the utility of the hydroxylamine group in conjugating different molecular fragments. This approach allows for the creation of complex biomolecular structures that can be used to study biological processes.

Development of Chemical Probes for Biological Systems

The development of chemical probes is a critical area of chemical biology, enabling the study of biological molecules and pathways in their native environment. The unique reactivity of the hydroxylamine group makes this compound an attractive candidate for the design and synthesis of such probes. Hydroxylamines can react with carbonyl groups (aldehydes and ketones) present in biomolecules or can be used as a handle for bioconjugation to attach reporter molecules like fluorophores or affinity tags.

Research into the functionalization of peptidoglycan fragments has demonstrated the successful use of methyl N,O-hydroxylamine linkers to create probes for studying the innate immune system. These linkers, attached to a muramyl dipeptide (MDP) core, were amenable to N-hydroxylsuccinimide (NHS) chemistry, allowing for the conjugation of a Cy5 dye, a near-infrared fluorophore. This methodology provides a rapid way to generate probes that can be used in various biological assays, including fluorescence microscopy and surface plasmon resonance (SPR) to investigate host-pathogen interactions. The incorporation of the 1-methylpyrrolidin-3-yl group from this compound could offer advantages in terms of solubility, cell permeability, or specific interactions with biological targets.

The general principle of using hydroxylamine-containing probes extends to other biological targets as well. For instance, a hydroxylamine probe has been developed for profiling S-acylated fatty acids on proteins, a key post-translational modification. This demonstrates the broad applicability of the hydroxylamine functionality in creating tools to explore complex biological systems.

Contribution to Natural Product Synthesis and Analogue Development

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural products and their analogues is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships and the optimization of biological activity. The hydroxylamine moiety is found in a variety of natural products, and synthetic hydroxylamines are valuable intermediates in the synthesis of these complex molecules and their analogues.

The pyrrolidine ring, a key feature of this compound, is a prevalent structural motif in a vast array of alkaloids and other natural products. The ability to introduce this ring system functionalized with a reactive hydroxylamine handle provides a strategic advantage in the synthesis of natural product analogues. For example, the synthesis of muramyl dipeptide analogues using methyl N,O-hydroxylamine linkers showcases how this functionality can be used to modify a natural product-derived structure to probe its biological activity. These synthetic analogues are crucial for understanding the molecular basis of the immunostimulatory activity of muramyl peptides.

The development of synthetic routes to complex natural products often relies on the availability of versatile building blocks. While direct examples of the use of this compound in the total synthesis of a natural product are not readily found in the literature, its potential is evident from the importance of both the pyrrolidine core and the hydroxylamine functionality in the field.

Role in Green Chemistry Methodologies and Sustainable Synthesis

While specific studies detailing the application of this compound in the context of green chemistry are not prevalent, the general principles of atom economy and step economy would apply to its use. The development of efficient, high-yielding synthetic routes to this compound and its precursors, such as 1-methyl-3-pyrrolidinol, is an important aspect of its potential contribution to sustainable synthesis. For instance, a patent describes a two-step synthesis of 1-methyl-3-pyrrolidinol from malic acid and methylamine (B109427), which, if optimized, could represent a more sustainable route compared to methods involving more hazardous reagents or generating more waste.

Furthermore, the use of hydroxylamine derivatives in aqueous conditions for bioconjugation, as demonstrated in the synthesis of peptidoglycan probes, aligns with the principles of green chemistry by utilizing a more environmentally benign solvent. The development of catalytic and highly selective reactions involving this compound would further enhance its credentials as a green chemical reagent.

Future Perspectives and Research Challenges for O 1 Methylpyrrolidin 3 Yl Hydroxylamine

Exploration of Novel Synthetic Paradigms

The development of efficient and versatile synthetic routes is fundamental to enabling the broader investigation of O-(1-methylpyrrolidin-3-yl)hydroxylamine. While standard alkylation methods for hydroxylamine (B1172632) synthesis exist, they often face challenges such as overalkylation and the need for protecting groups. researchgate.net Future research should focus on creating more streamlined and protecting-group-free synthetic pathways.

One promising area of exploration is the application of modern catalytic systems. For instance, the asymmetric reduction of corresponding oximes using earth-abundant metal catalysts, such as nickel, has been shown to be effective for producing N,O-disubstituted hydroxylamines with high yields and enantiomeric excess. mdpi.com Adapting such methods for the synthesis of this compound could provide a more efficient and stereocontrolled route.

Another avenue involves direct N-O bond formation. Recent advancements have demonstrated the synthesis of trisubstituted hydroxylamines through the reaction of secondary amine nucleophiles with oxygen-centered electrophiles, a strategy that could potentially be adapted for this compound. researchgate.net The development of a robust synthesis is a critical first step toward unlocking the full potential of this compound for further studies.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Paradigm | Potential Advantages | Potential Challenges |

| Reductive Amination | High potential for stereocontrol. | May require specialized catalysts and conditions. |

| Direct N-O Bond Formation | Could offer a more direct and atom-economical route. | Potential for side reactions and may require careful optimization. |

| Alkylation of Hydroxylamine | Utilizes readily available starting materials. | Prone to overalkylation and may require protecting groups. |

Advanced Mechanistic Elucidation of Biological Interactions

The hydroxylamine moiety is a key feature of this compound, and it is known to interact with various biological targets. For example, hydroxylamine-containing compounds have been investigated for their role in modulating the innate immune system. Specifically, methyl N,O-hydroxylamine linkers have been used to functionalize peptidoglycan fragments, which are recognized by Nod-like receptors such as Nod2. rsc.orggoogle.com This suggests that this compound could potentially interact with pattern recognition receptors and modulate immune responses.

Future research should aim to elucidate the specific biological targets of this compound and the mechanism of these interactions. Techniques such as surface plasmon resonance (SPR) could be employed to study the binding kinetics of the compound with purified proteins. google.com Furthermore, cell-based assays, such as NF-κB reporter assays, could determine its ability to stimulate immune signaling pathways. google.com Understanding these fundamental biological interactions is crucial for identifying potential therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. These computational tools can be leveraged to accelerate the development of derivatives of this compound with improved properties. By analyzing the structure-activity relationships of a library of related compounds, AI/ML models could predict the biological activity and pharmacokinetic properties of novel analogs.

For instance, generative models could be used to design new molecules based on the this compound scaffold that are optimized for binding to a specific biological target. These in silico approaches can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds, thereby streamlining the drug discovery process.

Table 2: Application of AI/ML in the Development of this compound Analogs

| AI/ML Application | Objective | Potential Outcome |

| QSAR Modeling | Predict biological activity based on chemical structure. | Identification of key structural features for desired activity. |

| Generative Chemistry | Design novel compounds with optimized properties. | In silico creation of a focused library of high-potential analogs. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Early-stage deselection of compounds with unfavorable properties. |

Development of Next-Generation Chemical Tools and Reagents

The unique structure of this compound makes it an attractive candidate for development as a chemical tool or reagent. The hydroxylamine group can be used as a versatile chemical handle for bioconjugation. For example, it can be reacted with other molecules to create probes for studying biological processes. Hydroxylamine-based probes have been successfully used to profile S-acylated fatty acids on proteins, demonstrating their utility in chemical biology. rsc.org

This compound could be functionalized with reporter groups, such as fluorophores or biotin, to create probes for visualizing and isolating its biological targets. rsc.org Such tools would be invaluable for elucidating the compound's mechanism of action and for identifying new biological pathways in which it may be involved. The development of a suite of chemical tools based on this scaffold would significantly advance our understanding of its biological functions and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.